molecular formula C12H17BrN2 B12278238 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine

1-[2-(2-Bromo-phenyl)-ethyl]-piperazine

Cat. No.: B12278238
M. Wt: 269.18 g/mol
InChI Key: ULDQWLWNAXLCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Bromo-phenyl)-ethyl]-piperazine is an organic compound with the molecular formula C12H17BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 2-bromo-phenyl group attached to the ethyl chain makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine typically involves the reaction of 2-bromoacetophenone with piperazine. The process can be summarized as follows:

    Starting Materials: 2-bromoacetophenone and piperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: 2-bromoacetophenone is added to a solution of piperazine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromo-phenyl)-ethyl]-piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromo-phenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Substitution reactions can yield various substituted phenyl-ethyl-piperazine derivatives.
  • Oxidation reactions can produce ketones or aldehydes.
  • Reduction reactions can result in amines or alcohols.

Scientific Research Applications

1-[2-(2-Bromo-phenyl)-ethyl]-piperazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromo-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 2-bromo-phenyl group allows the compound to bind to these targets with high affinity, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-Bromo-phenyl)-ethyl]-piperazine: Similar structure but with the bromine atom at the para position.

    1-[2-(2-Chloro-phenyl)-ethyl]-piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-[2-(2-Fluoro-phenyl)-ethyl]-piperazine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-[2-(2-Bromo-phenyl)-ethyl]-piperazine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-[2-(2-bromophenyl)ethyl]piperazine

InChI

InChI=1S/C12H17BrN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2

InChI Key

ULDQWLWNAXLCBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.